An In-depth Technical Guide to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine: Synthesis, Properties, and Drug Discovery Potential
An In-depth Technical Guide to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine: Synthesis, Properties, and Drug Discovery Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Convergence of Two Privileged Scaffolds
The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can address unmet medical needs. The fusion of two "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets – is a proven strategy for the development of new therapeutic agents. 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine represents such a convergence, integrating the phthalazine and pyrazole ring systems.
Phthalazine derivatives are recognized for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3][4]. Similarly, the pyrazole moiety is a cornerstone in many established drugs and is known to exhibit a broad spectrum of biological effects such as anticancer, anti-inflammatory, and antidiabetic activities[2][5][6]. The combination of these two pharmacophores in a single molecule, further functionalized with a reactive chloro group, presents a compelling platform for the generation of diverse chemical libraries and the discovery of novel drug candidates.
Physicochemical Properties and Structural Elucidation
While specific experimental data for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is not available, we can predict its key physicochemical properties based on its constituent parts and related known compounds.
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₃H₁₁ClN₄ | Based on structural components. |
| Molecular Weight | 258.71 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Based on similar phthalazine and pyrazole derivatives[1][7]. |
| Solubility | Expected to be soluble in polar organic solvents. | General characteristic of similar heterocyclic compounds[7][8]. |
| Melting Point | Not available. | Requires experimental determination. |
| CAS Number | Not assigned or publicly available. | Extensive database searches did not yield a specific CAS number for this compound. |
Structural Formula:
Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)
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To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and glacial acetic acid.
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Slowly add hydrazine hydrate (1.1 equivalents) to the stirred suspension.
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Heat the reaction mixture to reflux for 4-6 hours, during which a precipitate will form.
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Cool the mixture to room temperature, and collect the solid product by filtration.
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Wash the solid with cold water and then with ethanol.
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Dry the product under vacuum to yield phthalhydrazide as a white to off-white solid.
Step 2: Synthesis of 1,4-Dichlorophthalazine
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In a fume hood, carefully add phthalhydrazide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
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Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The crude 1,4-dichlorophthalazine will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.
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Recrystallize the crude product from a suitable solvent like ethanol or acetone to obtain pure 1,4-dichlorophthalazine.
Step 3: Synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine
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To a solution of 3,5-dimethylpyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 3,5-dimethylpyrazole.
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Add a solution of 1,4-dichlorophthalazine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the target compound, 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine.
Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. The following information is a composite of the known hazards of its precursors and structurally related compounds and should be treated with utmost caution. A thorough risk assessment should be conducted before handling this compound.
Potential Hazards:
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Acute Toxicity: Phthalazine derivatives can be harmful if swallowed, and some are suspected of causing genetic defects.[9] 3,5-Dimethylpyrazole is harmful if swallowed and causes skin and serious eye irritation.[10]
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Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[10]
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Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9]
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine make it a highly attractive scaffold for the development of novel therapeutic agents. The reactive chloro group at the 1-position of the phthalazine ring serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Potential Therapeutic Areas:
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Oncology: Phthalazine and pyrazole derivatives have demonstrated significant anticancer activity.[1][4][11] The target compound could serve as a precursor for the synthesis of novel kinase inhibitors, PARP inhibitors, or other anticancer agents.
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Inflammatory Diseases: Both scaffolds are known to be present in molecules with anti-inflammatory properties.[2]
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Infectious Diseases: The antimicrobial and antifungal potential of phthalazine and pyrazole derivatives has been reported.[2][3]
-
Neurodegenerative Diseases: Certain phthalazine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[1]
Workflow for Library Generation and Screening
A workflow for drug discovery using the target compound.
Conclusion
1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a molecule with considerable untapped potential in the realm of drug discovery. While a dedicated CAS number and specific safety data are currently unavailable, this guide provides a robust framework for its synthesis, handling, and exploration as a versatile building block for the creation of novel therapeutic agents. The convergence of the biologically active phthalazine and pyrazole scaffolds, combined with the synthetic tractability afforded by the chloro substituent, positions this compound as a valuable starting point for innovative research programs in medicinal chemistry. As with any novel chemical entity, all experimental work should be conducted with a strong emphasis on safety and a thorough understanding of the potential hazards involved.
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